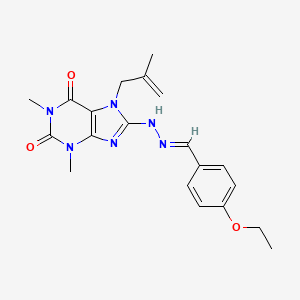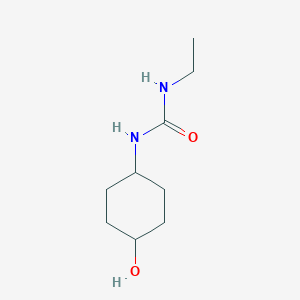![molecular formula C17H14N2O3S3 B2641332 2-{[2,2'-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido CAS No. 2097925-68-1](/img/structure/B2641332.png)
2-{[2,2'-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . 4-Cyanophenyl group is a common moiety in various chemical compounds .
Synthesis Analysis
The synthesis of compounds containing 2,2’-bithiophene and 4-cyanophenyl groups often involves catalytic reactions . For example, 4,7-Bis-(4′-cyano-biphenyl-4-yl)-[1,10]phenanthroline is synthesized from a palladium mediated coupling between 4-cyanobenzene boronic acid and 4,7-bis(4-bromophenyl)-[1,10]phenanthroline .Molecular Structure Analysis
The molecular structure of compounds containing 2,2’-bithiophene and 4-cyanophenyl groups can be determined using various techniques such as FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV) and density functional theory (DFT) calculations .Chemical Reactions Analysis
Compounds containing 2,2’-bithiophene and 4-cyanophenyl groups can undergo various chemical reactions. For example, cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone allows rapid single-step sustainable syntheses of 4-cyanophenyl-2-hydrazinylthiazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing 2,2’-bithiophene and 4-cyanophenyl groups can vary. For instance, 2,2’-Bithiophene is a colorless solid, although commercial samples are often greenish .Applications De Recherche Scientifique
Thermophysical Properties
Studies on sulfur heterocycles, including bithiophene derivatives, have explored their thermophysical properties, such as melting temperatures, enthalpies, entropies of fusion, and heat capacities. These properties are crucial for designing materials with specific thermal behaviors for electronic and optical applications (Temprado et al., 2006).
Synthesis and Material Development
Research has also focused on the synthesis of polyhydroxyl oligothiophenes, which are precursors for regioregular polyhydroxyl oligothiophenes, indicating their importance in creating water-soluble 'self-doping' oligothiophenes (Barbarella & Zambianchi, 1994). Another study presented the preparation of poly(azomethine sulfone)s showing semiconducting properties, which are essential for electronic transport in thin-film devices (Rusu et al., 2007).
Fuel Cell Applications
The synthesis and properties of sulfonated block copolymers containing fluorenyl groups for fuel cell applications have been explored, highlighting the importance of molecular weight and hydrophilic-hydrophobic balance for enhanced proton conductivity (Bae, Miyatake, & Watanabe, 2009). Furthermore, the impact of the hydrophobic component on the properties of sulfonated poly(arylene ether sulfone)s was studied, revealing insights into water uptake, proton conductivity, and phase separation which are critical for optimizing fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).
Electronic and Optical Properties
Research on mixed phenylene-thiophene oligomers with terminal n-perfluorooctyl groups has been conducted to understand their n-type semiconductor characteristics, mobility, and film microstructure, which are vital for organic field-effect transistors and nonvolatile memory elements (Facchetti et al., 2004).
Mécanisme D'action
While the specific mechanism of action for “2-{[2,2’-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido” is not available, compounds containing 2,2’-bithiophene and 4-cyanophenyl groups can have various mechanisms of action. For example, Crisaborole, a novel oxaborole, is efficacious in improving disease severity, reducing the risk of infection and reducing the signs and symptoms in patients 2 years old and older .
Safety and Hazards
Safety data sheets provide information on the safety and hazards of chemical compounds. For example, 2,2’-Bithiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard . 4-Cyanophenyl isocyanate is also considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .
Orientations Futures
Research is ongoing to develop new structures containing 2,2’-bithiophene and 4-cyanophenyl motifs for various applications, including organic electronics . The synthesis, structure, analytical characterization, optical properties, and phase transition of these compounds are areas of active research .
Propriétés
IUPAC Name |
4-cyano-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S3/c18-10-12-3-5-13(6-4-12)25(21,22)19-11-14(20)15-7-8-17(24-15)16-2-1-9-23-16/h1-9,14,19-20H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYLAXYRJGPIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNS(=O)(=O)C3=CC=C(C=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]benzimidazole](/img/structure/B2641249.png)
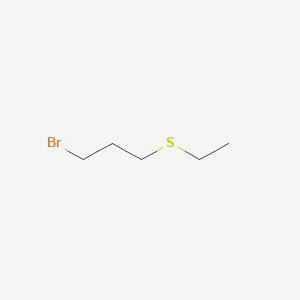
![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2641254.png)
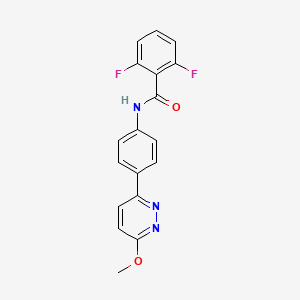

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2641260.png)
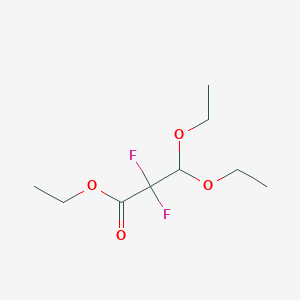

![N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2641265.png)
![8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2641266.png)
![3-(1-Benzofuran-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2641267.png)
![6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
